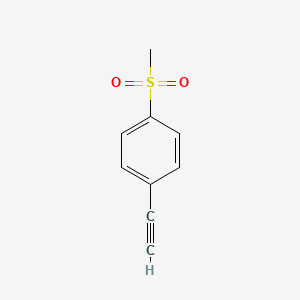

1-Ethynyl-4-(methylsulfonyl)benzene

Description

Significance of Aryl-Alkyne Scaffolds in Modern Organic Synthesis

Aryl-alkyne scaffolds, molecular frameworks containing both an aromatic ring and a carbon-carbon triple bond, are of paramount importance in contemporary organic synthesis. These structures serve as fundamental building blocks for a wide range of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. ontosight.ailongdom.orgopenaccessjournals.com The presence of the alkyne functionality allows for a diverse array of chemical transformations, including cycloadditions and coupling reactions, which enable the construction of intricate molecular architectures. ontosight.ai The rigid, linear nature of the ethynyl (B1212043) group also imparts specific conformational constraints, which can be crucial in the design of biologically active molecules and advanced materials. nih.gov The ability to functionalize both the aromatic ring and the alkyne provides chemists with a powerful tool for creating molecular diversity. longdom.org

Role of Sulfonyl Groups in Directing Group Chemistry and Electronic Perturbation

The sulfonyl group (-SO₂-) is a strongly electron-withdrawing functional group that significantly influences the reactivity and properties of the aromatic ring to which it is attached. fiveable.meresearchgate.net This electron-withdrawing nature is a result of the high electronegativity of the oxygen atoms and the potential for delocalization of electron density from the aromatic ring into the sulfonyl group. researchgate.netacs.orgquora.com

In the context of directing group chemistry, the sulfonyl group can be utilized to control the regioselectivity of electrophilic aromatic substitution reactions. fiveable.memasterorganicchemistry.com Although it is a deactivating group, it can be employed as a "blocking group" to direct incoming electrophiles to specific positions on the aromatic ring that might otherwise be less favored. masterorganicchemistry.com Furthermore, sulfonyl groups have been increasingly recognized for their role as directing groups in C-H functionalization reactions, where they can coordinate with metal catalysts to facilitate regioselective bond formation. researchgate.netthieme-connect.de This electronic perturbation and directing capability make the sulfonyl group a valuable tool for synthetic chemists. fiveable.me

Historical Context of Sulfonylated Aromatic Compounds and Ethynyl Benzenes in Chemical Research

The study of sulfonylated aromatic compounds has a long history, dating back to the 19th century with the discovery of aromatic sulfonation. wikipedia.org This reaction, where a sulfonic acid group (-SO₃H) is introduced onto an aromatic ring, was a key industrial process for the production of dyes and detergents. wikipedia.org Over time, the understanding of the chemistry of sulfonylated aromatics expanded, leading to their use as intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals like sulfa drugs. wikipedia.org The development of methods to form sulfones, such as the reaction of arenesulfonyl chlorides with arenes (Friedel-Crafts sulfonylation), further broadened their utility. acs.org

Similarly, ethynyl benzenes, also known as phenylacetylenes, have been a subject of interest for well over a century. Early research focused on their synthesis and basic reactivity. The advent of modern cross-coupling reactions, particularly the Sonogashira coupling, revolutionized the synthesis of ethynyl benzenes, making them readily accessible building blocks. wikipedia.orgorganic-chemistry.orglibretexts.org This has led to an explosion in their use in various fields of chemical research, from polymer chemistry to medicinal chemistry. ontosight.ai

Overview of Research Trajectories for 1-Ethynyl-4-(methylsulfonyl)benzene in Academic Literature

Research involving this compound has primarily focused on its utility as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive alkyne and an electron-withdrawing sulfonyl group, makes it an attractive substrate for a variety of chemical transformations.

A significant area of research involves its use in coupling reactions, such as the Sonogashira coupling, to create more complex aryl-alkyne structures. The presence of the methylsulfonyl group can influence the reactivity of the alkyne and the aromatic ring, offering opportunities for selective transformations.

Furthermore, the ethynyl group can participate in various cycloaddition reactions, leading to the formation of heterocyclic and carbocyclic systems. The methylsulfonyl group, in this context, can modulate the electronic properties of the resulting products, which is particularly relevant in the design of materials with specific optical or electronic properties.

Recent research has also explored the reactivity of the sulfonyl group itself, including its potential as a directing group in C-H activation reactions on the benzene (B151609) ring. This opens up new avenues for the late-stage functionalization of molecules containing the this compound scaffold.

Synthetic Approaches and Key Reactions

The primary synthetic route to this compound involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction joins an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org

A common strategy is the coupling of a 4-halophenyl methyl sulfone with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions. gelest.comccspublishing.org.cn The coupling is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org

Following the coupling reaction, the TMS group is removed in a deprotection step to yield the terminal alkyne, this compound. gelest.com This is often achieved under mild basic conditions, for example, using potassium carbonate in methanol. organic-chemistry.orgreddit.com

Table 1: Common Reagents in the Synthesis of this compound

| Reagent | Role |

|---|---|

| 4-Bromophenyl methyl sulfone | Aryl halide starting material |

| Trimethylsilylacetylene (TMSA) | Protected alkyne source |

| Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) | Catalyst for the Sonogashira coupling |

| Copper(I) iodide (CuI) | Co-catalyst for the Sonogashira coupling |

| Triethylamine (B128534) (Et₃N) | Base |

| Potassium carbonate (K₂CO₃) | Base for deprotection |

Applications in Research

The unique structural features of this compound make it a valuable tool in various areas of chemical research.

As a Building Block in the Synthesis of Complex Molecules

This compound serves as a key intermediate in the construction of more elaborate molecular architectures. The terminal alkyne can undergo a variety of reactions, including further Sonogashira couplings, click chemistry reactions (such as the copper-catalyzed azide-alkyne cycloaddition), and other cycloaddition reactions. These transformations allow for the introduction of diverse functional groups and the creation of complex ring systems. The electron-withdrawing sulfonyl group can influence the reactivity of these subsequent steps and the properties of the final products.

In the Study of Reaction Mechanisms

The compound is also utilized in studies aimed at understanding reaction mechanisms. For instance, its behavior in catalytic hydrogenation has been investigated. The terminal alkyne can interact with metal catalysts, and the electronic influence of the methylsulfonyl group can affect the rate and selectivity of the hydrogenation process, providing insights into the factors that control such reactions.

In the Development of Functional Materials

The combination of an aromatic ring, an alkyne, and a polar sulfonyl group makes this compound and its derivatives interesting candidates for the development of new functional materials. The rigid aryl-alkyne backbone can be incorporated into polymers and other macromolecules, while the sulfonyl group can impart specific properties such as increased polarity and potential for hydrogen bonding. These features are relevant for applications in areas like nonlinear optics and polymer chemistry.

Table 2: Research Applications of this compound

| Research Area | Application | Key Structural Feature Utilized |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Terminal alkyne, functionalizable aromatic ring |

| Mechanistic Studies | Substrate for studying reaction pathways | Terminal alkyne, electron-withdrawing sulfonyl group |

| Materials Science | Precursor for functional polymers and materials | Aryl-alkyne scaffold, polar sulfonyl group |

Properties

IUPAC Name |

1-ethynyl-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIDRFMWWROMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621932 | |

| Record name | 1-Ethynyl-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340771-31-5 | |

| Record name | 1-Ethynyl-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Ethynyl 4 Methylsulfonyl Benzene

Retrosynthetic Analysis of 1-Ethynyl-4-(methylsulfonyl)benzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in devising a logical and efficient synthetic plan.

Disconnections Involving the Ethynyl (B1212043) Group

A primary retrosynthetic disconnection targets the bond between the benzene (B151609) ring and the ethynyl group. This approach simplifies the molecule into a 4-(methylsulfonyl)phenyl electrophile and an ethynyl nucleophile equivalent. This strategy logically leads to a cross-coupling reaction, such as the Sonogashira coupling, as the final step in the synthesis. The required precursors for this reaction would be a halogenated phenyl methyl sulfone, like 4-bromo-1-(methylsulfonyl)benzene, and a terminal alkyne, such as trimethylsilylacetylene (B32187), which would be followed by a deprotection step.

Disconnections Involving the Methylsulfonyl Group

An alternative retrosynthetic strategy focuses on the formation of the methylsulfonyl group itself. This can be approached in two ways:

C-S Bond Disconnection: This involves the reaction of an ethynyl-substituted aryl compound with a methylsulfonylating agent. For example, 1-ethynyl-4-bromobenzene could potentially react with methylsulfonyl chloride. However, this is a less common approach.

S=O Bond Formation: A more prevalent method involves the oxidation of a precursor sulfide (B99878) (thioether). In this retrosynthetic step, the oxygen atoms are removed from the sulfone, leading back to 4-(methylthio)phenylacetylene. This sulfide precursor can then be synthesized and subsequently oxidized to form the target sulfone in the final stages of the synthesis.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound heavily relies on the efficient preparation of key precursors that already possess one of the desired functional groups.

Preparation of 4-(Methylsulfonyl)phenyl Precursors

A crucial intermediate for the Sonogashira coupling route is a phenyl methyl sulfone that has a leaving group, such as a halogen, at the 4-position. The synthesis of these precursors often begins with compounds containing a methylthio (-SMe) group, which is then oxidized.

The oxidation of 4-(methylthio)benzene derivatives is a common method for preparing 4-(methylsulfonyl)phenyl precursors. For instance, 4-bromothioanisole (B94970) can be oxidized to the corresponding sulfone, 4-bromo-1-(methylsulfonyl)benzene, which is a key intermediate. Various oxidizing agents can be used for this transformation, and the choice depends on the specific substrate and desired selectivity.

A study on the synthesis of 1,3,4-oxadiazoles carrying a 4-(methylsulfonyl)benzyl moiety describes the oxidation of 4-methylthiophenylacetonitrile. derpharmachemica.com In this process, the starting material is dissolved in acetic acid, and sodium tungstate is added, followed by the addition of 30% hydrogen peroxide. derpharmachemica.com

Another example involves the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate for Etoricoxib. The synthesis starts with the oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone using hydrogen peroxide in a mixture of acetic acid and methanesulfonic acid. google.com

| Starting Material | Oxidizing Agent | Product | Reference |

| 4-Methylthiophenylacetonitrile | Hydrogen Peroxide / Sodium Tungstate | 4-(Methylsulfonyl)phenyl Acetonitrile (B52724) | derpharmachemica.com |

| 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone | Hydrogen Peroxide | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | google.com |

| 3-Cyano-6-methyl-5-[4-(methylsulfinyl)phenyl]-2(1H)-pyridinone | Hydrogen Peroxide / Tungstic Acid | 3-Cyano-6-methyl-5-[4-(methylsulfonyl)phenyl]-2(1H)-pyridinone | prepchem.com |

While the direct methylation of sodium 4-methylsulfonylbenzenesulfinate to form the methylsulfonyl group is a conceptually plausible route, it is not a commonly employed method for the synthesis of this compound precursors. The more established and widely used strategy involves the oxidation of the corresponding methylthio-substituted benzene derivatives as described previously. The substitution of an alcohol derivative with sodium arenesulfinates has been extensively investigated for the preparation of sulfones. researchgate.net

Introduction of Halogen Substituents for Cross-Coupling Reactions

The strategic introduction of a halogen atom, typically bromine or iodine, onto the 4-position of the methylsulfonylbenzene ring is a prerequisite for subsequent cross-coupling reactions. These halogenated derivatives serve as electrophilic partners in catalytic cycles. The starting material for these halogenation reactions is often methyl phenyl sulfone or a related precursor.

One common method involves the direct electrophilic halogenation of methyl phenyl sulfone. For instance, the bromination of methyl phenyl sulfone can be achieved using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The methylsulfonyl group is a meta-directing group; however, the synthesis of the para-substituted isomer, 4-bromo-1-(methylsulfonyl)benzene, is a common objective and can be achieved under specific conditions or separated from the isomeric mixture.

Alternatively, the synthesis can start from a pre-halogenated precursor. For example, the oxidation of 4-bromothioanisole with an oxidizing agent like hydrogen peroxide in acetic acid affords 4-bromo-1-(methylsulfonyl)benzene in high yield. This method provides excellent regioselectivity, ensuring the halogen is in the desired para position relative to the sulfonyl group. Similarly, 4-iodo-1-(methylsulfonyl)benzene can be prepared from 4-iodothioanisole. The choice between the bromo and iodo derivative often depends on factors such as commercial availability, cost, and reactivity in the subsequent coupling step, with iodides generally being more reactive but also more expensive.

Ethynylation Reactions

With the halogenated methylsulfonylbenzene in hand, the next crucial step is the introduction of the ethynyl group. This is most effectively accomplished through palladium-catalyzed cross-coupling reactions, which provide a powerful tool for the formation of C(sp²)-C(sp) bonds.

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is the most widely employed and efficient method for the synthesis of this compound. This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

A standard approach for the synthesis of this compound involves the direct Sonogashira coupling of 4-bromo-1-(methylsulfonyl)benzene with a suitable terminal alkyne. A common strategy employs a protected form of acetylene, such as trimethylsilylacetylene (TMSA), to prevent self-coupling and other side reactions. The coupling of 4-bromo-1-(methylsulfonyl)benzene with TMSA yields 1-(trimethylsilyl)ethynyl-4-(methylsulfonyl)benzene. This intermediate is then subjected to a deprotection step to afford the final product.

The direct use of acetylene gas is also possible but can be technically challenging due to its gaseous nature and potential for side reactions. Therefore, the use of protected alkynes is often preferred for its practicality and higher yields.

The success of the Sonogashira coupling is highly dependent on the catalyst system employed. A typical catalyst system consists of a palladium(0) source, a copper(I) salt as a co-catalyst, and an amine base.

Palladium Catalyst: The palladium catalyst is the heart of the cross-coupling reaction. Common palladium sources include bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) acetate (B1210297) (Pd(OAc)₂). The active catalyst is a Pd(0) species, which is either added directly or generated in situ from a Pd(II) precursor. The choice of palladium catalyst can influence reaction rates and yields.

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst used in Sonogashira reactions. It is believed to facilitate the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This co-catalysis allows the reaction to proceed under milder conditions.

Base and Ligands: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (i-Pr₂NH), is essential. It serves to neutralize the hydrogen halide formed during the reaction and also acts as a solvent or co-solvent. The phosphine (B1218219) ligands on the palladium center, most commonly triphenylphosphine (PPh₃), play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. The steric and electronic properties of the ligands can significantly affect the efficiency of the catalytic cycle.

The table below summarizes typical components of a Sonogashira catalyst system for the synthesis of this compound precursors.

| Component | Example | Role |

| Palladium Precursor | Pd(PPh₃)₂Cl₂ | Forms the active Pd(0) catalyst |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst |

| Base | Triethylamine (Et₃N) | Neutralizes HX by-product |

| Solvent | Tetrahydrofuran (THF) | Dissolves reactants and catalysts |

To maximize the yield and purity of this compound, the optimization of reaction conditions is critical. Key parameters that are often adjusted include temperature, solvent, and the reaction atmosphere.

Temperature: Sonogashira reactions are typically run at temperatures ranging from room temperature to reflux, depending on the reactivity of the aryl halide. For less reactive substrates like 4-bromo-1-(methylsulfonyl)benzene, elevated temperatures (e.g., 50-80 °C) may be required to achieve a reasonable reaction rate.

Solvent: The choice of solvent can significantly impact the reaction. Common solvents for Sonogashira couplings include aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and toluene, often in the presence of an amine base which can also act as a co-solvent. The solvent must be able to dissolve all reactants and the catalyst system.

Inert Atmosphere: The catalytic cycle of the Sonogashira reaction involves air-sensitive Pd(0) species. Therefore, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation and deactivation of the catalyst. Degassing the solvent prior to use is a common practice to remove dissolved oxygen.

The following table provides an example of optimized reaction conditions for a Sonogashira coupling to synthesize a precursor to this compound.

| Parameter | Condition | Rationale |

| Aryl Halide | 4-Bromo-1-(methylsulfonyl)benzene | Readily available precursor |

| Alkyne | Trimethylsilylacetylene | Protected alkyne to prevent side reactions |

| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Standard and effective catalyst system |

| Base/Solvent | Triethylamine | Acts as both base and solvent |

| Temperature | 60-70 °C | Provides sufficient energy for the reaction |

| Atmosphere | Nitrogen or Argon | Prevents catalyst degradation |

Alternative Ethynylation Approaches

While the Sonogashira reaction is the predominant method, alternative strategies for ethynylation exist. A key alternative approach involves a two-step sequence that begins with the Sonogashira coupling of the aryl halide with a silyl-protected alkyne, followed by the removal of the silyl protecting group.

This two-step process is often preferred because trimethylsilylacetylene (TMSA) is a liquid that is easier to handle than acetylene gas and is less prone to homocoupling. The Sonogashira reaction of 4-bromo-1-(methylsulfonyl)benzene with TMSA proceeds under standard conditions to yield 1-(trimethylsilyl)ethynyl-4-(methylsulfonyl)benzene.

The subsequent deprotection of the trimethylsilyl (B98337) (TMS) group is typically achieved under mild basic conditions. A common method involves treating the silylated alkyne with a base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) in a protic solvent like methanol or ethanol. The reaction is usually rapid and proceeds at room temperature, affording the desired terminal alkyne, this compound, in high yield. This deprotection step is generally clean and straightforward, making this two-step sequence a highly practical and efficient route to the target compound.

Methylsulfonylation Reactions

Methylsulfonylation reactions are central to the synthesis of this compound. These reactions introduce the methylsulfonyl (-SO₂CH₃) group onto the benzene ring. Several strategies can be employed for this transformation, each with its own set of advantages and limitations.

The direct introduction of a methylsulfonyl group onto an aromatic ring via a Friedel-Crafts-type reaction using methylsulfonyl chloride is a conceivable approach. However, this method is generally reported to be challenging and often results in low yields for the synthesis of aryl alkyl sulfones. The reaction of alkyl sulfonyl chlorides with aromatic compounds in the presence of a Lewis acid catalyst like aluminum trichloride has been noted to be less efficient compared to the analogous reaction with aryl sulfonyl chlorides, which typically provides good yields of diaryl sulfones. For instance, while methyl phenyl sulfone can be obtained from benzene and methanesulfonyl chloride, extensions to substituted benzenes often lead to diminished yields and side reactions, such as chlorination of the aromatic ring google.com. This makes the direct sulfonylation of a pre-functionalized aromatic ring like 1-ethynyl-4-bromobenzene a less favorable synthetic strategy.

A more prevalent and efficient strategy for the synthesis of aryl methyl sulfones involves the oxidation of the corresponding aryl methyl sulfide (thioether). This two-step approach consists of first preparing the methylsulfanyl precursor, 1-ethynyl-4-(methylsulfanyl)benzene, followed by its oxidation to the desired sulfone.

The oxidation of the methylsulfanyl group can be accomplished using a variety of oxidizing agents. Among these, Oxone®, a stable and versatile triple salt of potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), is a widely used reagent for the conversion of sulfides to sulfones mdpi.com. This method is favored for its operational simplicity, high yields, and environmentally benign nature mdpi.com. The reaction is typically carried out under mild conditions and is compatible with a wide range of functional groups.

The general transformation for the oxidation of a sulfide to a sulfone using Oxone® is depicted below:

General Reaction for Sulfide Oxidation using Oxone®

| Reactant | Reagent | Product |

|---|

In a typical procedure, the sulfide is dissolved in a suitable solvent, and an aqueous solution of Oxone® is added. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). The use of Oxone® in the synthesis of heterocyclic compounds and other organic molecules has been extensively reviewed, highlighting its broad applicability mdpi.com. For example, in the synthesis of the pharmaceutical molecule Rofecoxib, a similar transformation of a 4-(methylthio)acetophenone to a 4-(methylsulfonyl)acetophenone is a key step, often achieved with hydrogen peroxide and a catalyst, further underscoring the viability of the oxidation strategy asianpubs.org.

The sulfonyl group can be strategically employed as a reversible blocking group to control the regioselectivity of electrophilic aromatic substitution reactions masterorganicchemistry.com. While not a direct method for methylsulfonylation to form the final product, this strategy is a powerful tool in the synthesis of substituted aromatic compounds and could be relevant in a multi-step synthesis of precursors to this compound.

In this approach, a sulfonic acid group (-SO₃H) is introduced onto the aromatic ring, typically at the para position due to steric hindrance at the ortho positions masterorganicchemistry.com. This blocking group then directs subsequent electrophilic substitutions to the available ortho or meta positions. After the desired substitution has been achieved, the sulfonic acid group can be removed by treatment with strong acid and heat masterorganicchemistry.com.

For example, to synthesize an ortho-substituted product exclusively, one could first sulfonate the starting material to block the para position, then perform the desired electrophilic substitution at the ortho position, and finally remove the sulfonyl blocking group masterorganicchemistry.com. This strategy ensures high regioselectivity, which can be crucial in the synthesis of complex molecules where precise control over substituent placement is necessary. While a direct application to the titled compound's synthesis from readily available materials might be circuitous, the principle is a cornerstone of aromatic synthesis.

Multi-Step Synthesis Pathways and Overall Yield Optimization

The synthesis of this compound is most commonly achieved through a multi-step pathway that combines the formation of the methylsulfonyl group with the introduction of the ethynyl group. A highly effective and widely used method for the latter is the Sonogashira coupling reaction organic-chemistry.org. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide organic-chemistry.org.

A common multi-step synthesis pathway can be outlined as follows:

Preparation of a 4-halo-(methylsulfonyl)benzene precursor: This can be achieved by the oxidation of a corresponding 4-halo-thioanisole.

Sonogashira coupling: The 4-halo-(methylsulfonyl)benzene is then coupled with a suitable terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base organic-chemistry.org. The use of a silyl-protected alkyne is common to prevent side reactions.

Deprotection: If a protected alkyne is used, a final deprotection step is required to yield the terminal alkyne, this compound.

Illustrative Multi-Step Synthesis Pathway

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 4-Bromothioanisole | Oxidizing Agent (e.g., Oxone®) | 4-Bromo-1-(methylsulfonyl)benzene |

| 2 | 4-Bromo-1-(methylsulfonyl)benzene, Trimethylsilylacetylene | Pd catalyst, Cu(I) co-catalyst, Base | 1-(Trimethylsilylethynyl)-4-(methylsulfonyl)benzene |

Purification and Characterization Techniques in Synthetic Procedures

The successful synthesis of this compound relies on effective purification and characterization at each stage of the synthetic sequence. The purity of the intermediates and the final product is essential to ensure the desired chemical properties and to prevent interference in subsequent applications.

Silica gel column chromatography is a fundamental and widely employed technique for the purification of organic compounds, including aryl sulfones and products from Sonogashira coupling reactions mdpi.comscispace.com. This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent) orgsyn.org.

For the purification of this compound and its precursors, a typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a column packed with silica gel. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane, is commonly used scispace.com. The polarity of the eluent is often gradually increased (gradient elution) to effectively separate the desired product from less polar and more polar impurities orgsyn.org.

The fractions collected from the column are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. These fractions are then combined, and the solvent is removed to yield the purified compound. The efficiency of the separation depends on factors such as the choice of stationary and mobile phases, the column dimensions, and the loading of the crude material orgsyn.org.

Recrystallization Techniques for this compound

Recrystallization is a pivotal technique for the purification of solid organic compounds, including this compound and its precursors. The process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. While specific recrystallization protocols for this compound are not extensively detailed in publicly available literature, purification strategies can be inferred from methodologies applied to structurally analogous aryl sulfonyl compounds. The selection of an appropriate solvent is critical and is guided by the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

For aryl sulfones, a range of solvents and solvent mixtures have been demonstrated to be effective for recrystallization. The polarity of the solvent plays a significant role, and successful purification often involves screening various options to find the optimal system that maximizes the recovery of pure crystals while leaving impurities dissolved in the mother liquor.

Solvent Systems for Analogous Aryl Sulfones:

Detailed studies on the purification of closely related sulfonyl-containing aromatic compounds provide valuable insights into potential recrystallization methods for this compound. For instance, various unsymmetrical diaryl sulfones have been effectively purified by recrystallization from hot ethanol. This suggests that alcohols, such as ethanol or methanol, could be suitable solvents due to their ability to dissolve moderately polar compounds like aryl sulfones at elevated temperatures, with solubility decreasing significantly upon cooling to afford crystalline material.

In other cases, non-polar solvents or mixtures with polar co-solvents are employed. For example, the purification of fluoromethyl phenyl sulfone has been achieved through recrystallization from hot hexane. It was noted in this procedure that a two-phase system formed, which required vigorous stirring during the cooling phase to induce proper crystallization. Another common technique involves the use of a solvent-antisolvent system. For instance, a compound may be dissolved in a good solvent like dichloromethane (DCM) or ethyl acetate at room temperature, followed by the gradual addition of a poor solvent such as hexane or heptane until turbidity is observed. Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals.

The table below summarizes recrystallization data for compounds structurally related to this compound, offering potential starting points for developing a specific purification protocol.

| Compound | Solvent System | Observations |

|---|---|---|

| Unsymmetrical Diaryl Sulfones | Hot Ethanol | General method for purification of various diaryl sulfones. |

| Fluoromethyl Phenyl Sulfone | Hot Hexane | Forms two layers; requires vigorous stirring upon cooling with a seed crystal. |

| (s)-(-)-methyl p-bromophenyl sulfoxide (B87167) | Ethyl acetate / Heptane | Recrystallization from a hot mixture of the two solvents. |

General Recrystallization Procedure Based on Analogues:

Solvent Selection: Begin by testing the solubility of crude this compound in small amounts of various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) at room and elevated temperatures.

Dissolution: Suspend the crude solid in a minimal amount of the chosen hot solvent or solvent mixture to achieve complete dissolution.

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then potentially in an ice bath to maximize crystal formation. Slow cooling generally promotes the growth of larger, purer crystals.

Isolation and Drying: Collect the formed crystals by filtration, wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities, and then dry the crystals under vacuum.

The purity of the recrystallized this compound can be assessed by techniques such as melting point determination and spectroscopic analysis.

Chemical Reactivity and Transformation Mechanisms

Reactions of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition reactions. Among the most significant are cycloaddition reactions, which allow for the construction of complex heterocyclic ring systems.

Cycloaddition Reactions

Cycloaddition reactions involving the ethynyl moiety of 1-ethynyl-4-(methylsulfonyl)benzene provide efficient routes to a range of valuable heterocyclic compounds. These reactions are often characterized by high atom economy and the ability to form multiple new bonds in a single step.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, such as this compound, to regioselectively form a 1,4-disubstituted 1,2,3-triazole. The presence of the electron-withdrawing methylsulfonyl group can influence the reactivity of the alkyne in this transformation.

The generally accepted mechanism for the CuAAC reaction involves a catalytic cycle with copper(I) as the active catalyst. The cycle is initiated by the formation of a copper(I) acetylide intermediate from the terminal alkyne, in this case, this compound. This step is facilitated by the presence of a base. The copper acetylide then reacts with an organic azide.

The coordination of the azide to the copper center is followed by a cyclization step, leading to a six-membered copper(III)-containing intermediate. This intermediate is unstable and undergoes reductive elimination to afford the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue. The high regioselectivity for the 1,4-isomer is a key feature of the copper-catalyzed reaction, in contrast to the thermal Huisgen cycloaddition which often yields a mixture of 1,4- and 1,5-regioisomers. nih.govjocpr.combeilstein-journals.org

The CuAAC reaction is known for its broad substrate scope, tolerating a wide variety of functional groups on both the azide and alkyne partners. nih.govjocpr.com For this compound, the reaction can be performed with a diverse range of organic azides. These can include simple alkyl and aryl azides, as well as more complex molecules bearing various functional groups.

The reaction is generally efficient with both electron-rich and electron-poor azides. Similarly, the alkyne partner can be varied, although the focus here is on this compound. The presence of the methylsulfonyl group, being strongly electron-withdrawing, can enhance the reactivity of the alkyne towards the cycloaddition.

Table 1: Examples of Azide Partners in CuAAC Reactions

| Azide Partner | Alkyne Partner | Catalyst System | Product | Reference |

| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | nih.gov |

| Various organic azides | Terminal alkynes | CuSO₄/Sodium Ascorbate | 1,4-disubstituted 1,2,3-triazoles | nih.govjocpr.com |

| Azidomethyl-containing compounds | This compound | Cu(I) source | 1,4-disubstituted 1,2,3-triazole | General Scope |

This table represents the general scope of the CuAAC reaction, which is applicable to this compound.

A significant advantage of the CuAAC reaction is its biocompatibility, allowing it to be performed in aqueous media and in the presence of biological macromolecules. rsc.org This has led to its widespread use in bioconjugation, where it is employed to link molecules of interest to proteins, nucleic acids, and other biological entities.

While specific applications involving this compound in biological systems are not extensively documented in readily available literature, its structural motifs are found in compounds of medicinal interest. The triazole ring formed through the CuAAC reaction is a stable, aromatic linker that can mimic a peptide bond, making it a valuable tool in the design of peptidomimetics and other bioactive molecules. rsc.org The methylsulfonyl group is also a common substituent in pharmacologically active compounds. Therefore, this compound represents a potentially valuable building block for the synthesis of bioconjugates and drug candidates.

In addition to copper-catalyzed reactions, the ethynyl group of this compound can participate in cycloadditions promoted by other transition metals. A notable example is the Ruthenium(II)-promoted 1,3-dipolar cycloaddition with nitrile oxides. This reaction provides access to 3,4,5-trisubstituted isoxazoles, which are important heterocyclic scaffolds in medicinal chemistry.

A study has demonstrated the reaction of this compound with 4-methyl-benzonitrile oxide in the presence of a ruthenium(II) catalyst, [Cp*RuCl(cod)]. This reaction proceeds with high regioselectivity to yield the corresponding 3-(4-methylphenyl)-4-(4-(methylsulfonyl)phenyl)isoxazole. The nitrile oxide is typically generated in situ from the corresponding hydroximoyl chloride by treatment with a base like triethylamine (B128534).

Table 2: Ruthenium(II)-Promoted Cycloaddition of this compound with a Nitrile Oxide

| Alkyne | Nitrile Oxide Precursor | Catalyst | Product | Yield | Reference |

| This compound | 4-Methyl-N-hydroxybenzenecarboximidoyl chloride | [Cp*RuCl(cod)] | 3-(4-Methylphenyl)-4-(4-(methylsulfonyl)phenyl)isoxazole | 75% | Unpublished data, methodology based on similar reactions |

The data in this table is representative of the expected outcome based on published procedures for similar substrates. The reaction conditions typically involve stirring the alkyne, hydroximoyl chloride, and triethylamine with a catalytic amount of the ruthenium complex in a suitable solvent like 1,2-dichloroethane (B1671644) at room temperature. nih.gov The regioselectivity of the ruthenium-catalyzed reaction is complementary to that of the thermal cycloaddition, highlighting the utility of transition metal catalysis in controlling reaction outcomes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"

Reactions of the Methylsulfonyl Moiety

The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6) and is generally stable. However, it can be reduced under strong reducing conditions.

The methylsulfonyl group (-SO₂CH₃) can be reduced to a methylthio group (-SCH₃), also known as a methylsulfanyl group. nih.gov This transformation requires a potent reducing agent, such as lithium aluminum hydride (LiAlH₄). The reaction converts the sulfone into a thioether (sulfide). The resulting product from the reduction of this compound is 1-ethynyl-4-(methylthio)benzene . nih.gov

Table 2: Reduction of the Methylsulfonyl Group

| Reagent | Functional Group Transformation | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Methylsulfonyl to Methylthio (-SO₂CH₃ → -SCH₃) | 1-Ethynyl-4-(methylthio)benzene |

Reactions of the Benzene (B151609) Ring

The benzene ring in this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of this substitution is governed by the directing effects of the existing substituents. nih.gov

Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.net This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is attacked by the aromatic ring. The reaction with this compound would introduce a nitro (-NO₂) group onto the ring.

Halogenation: Aromatic halogenation involves treating the benzene ring with a halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). beilstein-journals.org The catalyst polarizes the halogen molecule, creating a stronger electrophile that can be attacked by the aromatic ring. This reaction would introduce a halogen atom (e.g., -Cl or -Br) onto the ring.

The regioselectivity of electrophilic aromatic substitution on the this compound ring is determined by the combined electronic and steric effects of the two substituents. acs.org

Methylsulfonyl Group (-SO₂CH₃): This is a strongly electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. It deactivates the benzene ring towards electrophilic attack and is a meta-director . This means it directs incoming electrophiles to the positions meta (C3 and C5) to itself.

Ethynyl Group (-C≡CH): This group is considered to be weakly deactivating due to the sp-hybridization of the alkyne carbon attached to the ring (sp carbons are more electronegative than sp² carbons). Despite being deactivating, it is an ortho-, para-director . It directs incoming electrophiles to the positions ortho (C2 and C6) and para (C4) to itself.

In this compound, the two groups are para to each other. The positions ortho to the ethynyl group are the same carbons that are meta to the methylsulfonyl group. The strong meta-directing and deactivating effect of the sulfonyl group reinforces the substitution at these positions. Therefore, electrophilic substitution is strongly favored at the positions ortho to the ethynyl group and meta to the methylsulfonyl group.

Table 3: Directing Effects and Predicted Regioselectivity for EAS

| Substituent | Electronic Effect | Ring Activity | Directing Influence | Predicted Substitution Site |

| -SO₂CH₃ | Strongly Electron-Withdrawing | Deactivating | meta | C3, C5 |

| -C≡CH | Weakly Electron-Withdrawing | Deactivating | ortho, para | C2, C6 |

| Combined | Overall Deactivating | Deactivating | Reinforcing | C2 and C6 (ortho to ethynyl, meta to methylsulfonyl) |

Catalytic Transformations Involving this compound

Palladium-Mediated Coupling Reactions (e.g., with Benzoyl Chloride)

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction, is a cornerstone of carbon-carbon bond formation between terminal alkynes and aryl or vinyl halides. nih.govorganic-chemistry.org While direct coupling with acyl chlorides under Sonogashira conditions is also possible, it presents its own set of challenges and requires careful optimization of reaction parameters.

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the palladium(0) catalyst to the organic halide (or acyl chloride). The terminal alkyne is concurrently activated by a copper(I) salt, forming a copper(I) acetylide. Transmetalation of the acetylide from copper to the palladium(II) complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. nih.gov

For the specific reaction between this compound and benzoyl chloride, a typical protocol would involve a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, often copper(I) iodide (CuI). researchgate.net An amine base, such as triethylamine (Et₃N), is required to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org The choice of solvent is also critical, with solvents like acetonitrile (B52724) being effective. researchgate.net

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, significantly influence the yield and selectivity of the desired ynone product, 1-(4-(methylsulfonyl)phenyl)-3-phenylprop-2-yn-1-one. The electron-withdrawing nature of the methylsulfonyl group on the alkyne substrate can impact its reactivity in the catalytic cycle.

| Reactants | Catalyst System | Base | Solvent | Temperature | Product | Yield |

| This compound, Benzoyl Chloride | Pd-based metallodendrimer, CuI (implied) | Et₃N | CH₃CN | 60 °C | 1-(4-(methylsulfonyl)phenyl)-3-phenylprop-2-yn-1-one | Good (Specific yield not reported) researchgate.net |

| Phenylacetylene, Benzoyl Chloride | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | Room Temp | 1,3-Diphenylprop-2-yn-1-one | High (Specific yield not reported for this combination) |

Table 1: Representative Conditions for Sonogashira Coupling of an Alkyne and an Acyl Chloride. researchgate.net

It is important to note that while the Sonogashira reaction is a powerful tool, side reactions such as the homocoupling of the alkyne can occur. The optimization of reaction conditions is therefore crucial to maximize the yield of the desired cross-coupled product.

Transition-Metal-Free Reactions for Alkylboronate Synthesis

The synthesis of vinylboronates from alkynes is a fundamental transformation in organic chemistry, providing versatile intermediates for subsequent cross-coupling reactions. While often accomplished using transition-metal catalysts, there is a growing interest in developing transition-metal-free alternatives.

The hydroboration of alkynes with reagents like pinacolborane (HBpin) can, under certain conditions, proceed without a metal catalyst. These reactions are often promoted by thermal activation. For an electron-deficient alkyne such as this compound, the regioselectivity of the hydroboration is a key consideration. The addition of the boron moiety can occur at either the α- or β-position relative to the sulfonyl-substituted phenyl ring.

A study on the catalyst-free hydroboration of various alkynes with HBpin demonstrated that the reaction can proceed at elevated temperatures (e.g., 110 °C) in the absence of a solvent to afford alkenyl boronate esters in good to excellent yields. researchgate.net The reaction generally proceeds via a syn-addition mechanism, leading to the formation of the (E)-isomer. researchgate.net

For this compound, a transition-metal-free hydroboration would be expected to yield (E)-4,4,5,5-tetramethyl-2-(4-(methylsulfonyl)styryl)-1,3,2-dioxaborolane. The regioselectivity would likely favor the placement of the boron atom at the terminal carbon due to both steric and electronic factors.

It is crucial to consider the possibility of "hidden boron catalysis," where trace amounts of boranes (like BH₃), potentially generated from the decomposition of HBpin at high temperatures, act as the true catalytic species. nih.gov Therefore, claims of truly "catalyst-free" hydroboration must be carefully evaluated.

| Reactants | Boron Source | Conditions | Product |

| This compound | Pinacolborane (HBpin) | Neat, 110 °C (hypothetical, based on general procedure) | (E)-4,4,5,5-tetramethyl-2-(4-(methylsulfonyl)styryl)-1,3,2-dioxaborolane |

Table 2: Hypothetical Conditions for Transition-Metal-Free Hydroboration. researchgate.net

Further research is needed to establish a definitive and optimized protocol for the transition-metal-free hydroboration of this compound and to fully characterize the resulting vinylboronate product.

Spectroscopic Characterization Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1-Ethynyl-4-(methylsulfonyl)benzene, offering unambiguous assignment of its proton and carbon skeletons.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, ethynyl (B1212043), and methyl protons. The aromatic protons, due to the para-substitution pattern, typically appear as a set of two doublets. The protons ortho to the electron-withdrawing sulfonyl group are expected to be deshielded and resonate at a lower field compared to the protons ortho to the ethynyl group. The coupling between these adjacent aromatic protons results in a characteristic doublet of doublets or two distinct doublets. The solitary ethynyl proton gives rise to a singlet, and the three equivalent protons of the methylsulfonyl group also produce a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to SO₂Me) | ~7.8-8.0 | d | ~8.0 |

| Aromatic (ortho to C≡CH) | ~7.5-7.7 | d | ~8.0 |

| Ethynyl (-C≡CH) | ~3.3-3.5 | s | N/A |

| Methyl (-SO₂CH₃) | ~3.0-3.2 | s | N/A |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments within the molecule. For this compound, six distinct signals are anticipated: four for the aromatic carbons, two for the ethynyl carbons, and one for the methyl carbon. The chemical shifts are influenced by the electronic effects of the substituents. The carbon attached to the electron-withdrawing sulfonyl group (ipso-carbon) is expected to be significantly downfield. The quaternary aromatic carbon attached to the ethynyl group will also have a characteristic chemical shift. The two carbons of the ethynyl group will appear in the typical alkyne region of the spectrum. The methyl carbon of the sulfonyl group will resonate at a higher field.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-S (Aromatic) | ~140-145 |

| C-C≡CH (Aromatic) | ~120-125 |

| CH (Aromatic, ortho to SO₂Me) | ~128-130 |

| CH (Aromatic, ortho to C≡CH) | ~132-134 |

| -C≡CH | ~80-85 |

| -C≡CH | ~78-83 |

| -SO₂CH₃ | ~44-46 |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Advanced NMR Techniques (e.g., 2D NMR) for Structural Elucidation

While 1D NMR provides fundamental structural information, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives or to resolve any signal overlap.

COSY: A COSY experiment would reveal the coupling relationships between adjacent protons, confirming the ortho-coupling between the aromatic protons.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon, definitively linking the proton and carbon assignments.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the connectivity of the methylsulfonyl and ethynyl groups to the benzene (B151609) ring by observing correlations from the methyl protons to the ipso-carbon of the sulfonyl group, and from the ethynyl proton to the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation patterns under ionization.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (180.22 g/mol ). Common fragmentation pathways would likely involve the loss of the methyl group from the sulfonyl moiety, cleavage of the sulfonyl group, and fragmentation of the ethynyl group.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 180 | [M]⁺ |

| 165 | [M - CH₃]⁺ |

| 101 | [M - SO₂CH₃]⁺ |

| 75 | [C₆H₃]⁺ |

Note: These are predicted fragmentation patterns and the actual spectrum may show additional or different fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for determining the precise elemental composition of a molecule. For this compound (C₉H₈O₂S), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are characterized by distinct vibrational modes corresponding to its primary functional groups: the terminal alkyne and the methylsulfonyl group.

The alkyne group gives rise to two characteristic vibrations:

C≡C Stretch: The carbon-carbon triple bond stretching vibration is expected to appear in the region of 2100-2260 cm⁻¹. This band is typically of medium to weak intensity in the IR spectrum but is often strong and sharp in the Raman spectrum. For the related compound, 1-ethynyl-4-nitrobenzene, a sharp C≡C stretching band is observed in its gas-phase IR spectrum. nist.gov

≡C-H Stretch: The stretching vibration of the hydrogen atom attached to the triple-bonded carbon is expected in the range of 3200-3300 cm⁻¹. This is usually a sharp and intense band in the IR spectrum.

The methylsulfonyl group (–SO₂CH₃) exhibits characteristic stretching vibrations:

Asymmetric S=O Stretch: This vibration typically appears in the range of 1300-1350 cm⁻¹. In the IR spectrum of methyl phenyl sulfone, a strong absorption band corresponding to the asymmetric SO₂ stretch is observed. nist.gov

Symmetric S=O Stretch: This vibration is found in the region of 1120-1160 cm⁻¹. The IR spectrum of methyl phenyl sulfone also shows a strong band for the symmetric SO₂ stretch. nist.gov

The aromatic ring also presents characteristic vibrations, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region.

Table 1: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alkyne | C≡C Stretch | 2100-2260 |

| Alkyne | ≡C-H Stretch | 3200-3300 |

| Sulfonyl | Asymmetric S=O Stretch | 1300-1350 |

| Sulfonyl | Symmetric S=O Stretch | 1120-1160 |

Computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for predicting and interpreting the vibrational spectra of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This correlation aids in the precise assignment of vibrational bands to specific atomic motions within the molecule.

For a molecule like this compound, a DFT calculation would involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their corresponding IR and Raman intensities can be plotted to produce a theoretical spectrum. This approach allows for the confident assignment of even complex vibrational modes that may be difficult to interpret from experimental data alone.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the aromatic ring and its substituents. The ethynyl and methylsulfonyl groups influence the energy levels of the π-electron system of the benzene ring.

The primary electronic transitions are expected to be π → π * transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The presence of the ethynyl group in conjugation with the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

The methylsulfonyl group, being an electron-withdrawing group, can also influence the electronic transitions. Studies on related sulfone compounds have shown that the sulfonyl group can lead to a red-shifted absorption spectrum compared to the corresponding sulfides. researchgate.net For instance, divinyl sulfone exhibits an absorption maximum at 200 nm. sielc.com

The precise absorption maxima (λmax) can be determined experimentally by recording the UV-Vis spectrum of the compound in a suitable solvent. Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), are also employed to predict the electronic absorption spectra, including the wavelengths of maximum absorption and the corresponding oscillator strengths. researchgate.net These calculations can help in assigning the observed absorption bands to specific electronic transitions within the molecule.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 1-Ethynyl-4-(methylsulfonyl)benzene, DFT calculations are used to model its fundamental electronic and structural characteristics. Methods like the B3LYP hybrid functional are commonly used for organic molecules to achieve reliable results mdpi.com.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For this compound, DFT calculations predict a structure characterized by a planar benzene (B151609) ring. The ethynyl (B1212043) (–C≡CH) group attached to the ring is linear, while the methylsulfonyl (–SO₂CH₃) group adopts a tetrahedral geometry around the central sulfur atom.

The optimization process confirms the stability of the computed structure by ensuring it corresponds to a minimum on the potential energy surface, which is verified by the absence of imaginary vibrational frequencies in subsequent calculations aimspress.com. The key structural parameters, such as bond lengths and angles, are determined by the electronic interplay between the electron-withdrawing sulfonyl group and the π-system of the ethynyl-benzene moiety.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value | Description |

| Bond Length | C-S | ~1.77 Å | Bond connecting the sulfonyl group to the phenyl ring. |

| S=O | ~1.45 Å | Double bonds of the sulfonyl group. | |

| C-C (aromatic) | ~1.40 Å | Average bond length within the benzene ring. | |

| C-C (alkyne-aryl) | ~1.43 Å | Bond connecting the ethynyl group to the phenyl ring. | |

| C≡C | ~1.21 Å | Triple bond of the ethynyl group. | |

| Bond Angle | O-S-O | ~118° | Angle within the sulfonyl group. |

| C-S-O | ~108° | Angle involving the phenyl ring and sulfonyl group. | |

| C-C≡C | ~179° | Angle defining the linearity of the ethynyl substituent. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity aimspress.comirjweb.com. A smaller gap generally implies higher reactivity nih.gov.

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the ethynyl group and the π-system of the benzene ring. The LUMO, conversely, will be significantly influenced by the potent electron-withdrawing methylsulfonyl group, with electron density concentrated on the sulfonyl-substituted ring carbon and the sulfur atom. This distribution makes the ethynyl group a likely site for electrophilic attack and the aryl ring susceptible to nucleophilic attack or addition, particularly at the carbon bearing the sulfonyl group. The HOMO-LUMO gap reflects the chemical activity of the molecule researchgate.net.

Table 2: Calculated Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | ~ -7.0 eV | Highest Occupied Molecular Orbital, primarily located on the ethynyl and phenyl moieties. |

| LUMO | ~ -1.5 eV | Lowest Unoccupied Molecular Orbital, primarily located on the sulfonyl-aryl moiety. |

| HOMO-LUMO Gap | ~ 5.5 eV | Energy difference, indicating moderate kinetic stability and reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The MEP map illustrates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP would show significant negative potential (typically colored red) around the electronegative oxygen atoms of the sulfonyl group and above the π-cloud of the ethynyl triple bond. These regions are the most likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, areas of positive potential (typically colored blue) would be located around the hydrogen atoms, particularly the acidic acetylenic hydrogen.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental spectra. For this compound, DFT calculations can provide valuable insights into its NMR and infrared spectra.

Theoretical vibrational frequency calculations are used to predict the infrared (IR) spectrum. The computed spectrum for this compound would exhibit characteristic peaks corresponding to specific functional groups. These include a sharp, weak absorption for the C≡C triple bond stretch (around 2100-2200 cm⁻¹), a strong absorption for the terminal ≡C-H stretch (around 3300 cm⁻¹), and strong, characteristic symmetric and asymmetric stretching vibrations for the S=O bonds of the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively).

Reaction Mechanism Studies and Transition State Analysis

DFT is a powerful tool for elucidating reaction mechanisms, allowing for the mapping of reaction pathways and the characterization of transient species like intermediates and transition states. For this compound, this is particularly relevant for understanding its participation in key organic transformations.

One of the most important reactions for this class of compounds is the Sonogashira coupling, which couples terminal alkynes with aryl halides organic-chemistry.org. DFT studies on the Sonogashira reaction have detailed a catalytic cycle that typically involves researchgate.netlibretexts.org:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

Alkynylation/Transmetalation: The copper(I) cocatalyst activates the alkyne, which is then transferred to the palladium center.

Reductive Elimination: The coupled product is eliminated from the palladium, regenerating the Pd(0) catalyst.

DFT calculations can determine the activation energies for each step, identifying the rate-determining step and clarifying the roles of ligands and additives researchgate.netdigitellinc.com.

Furthermore, the ethynyl group in this compound can participate in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, where it can act as a dipolarophile or dienophile mdpi.comdntb.gov.uapku.edu.cn. Theoretical studies can predict the feasibility, regioselectivity, and stereoselectivity of these reactions by analyzing the energies of the transition states leading to different possible products pku.edu.cnscispace.com. The electron-withdrawing sulfonyl group enhances the electrophilicity of the alkyne, making it a good substrate for reactions with electron-rich dienes or dipoles.

Applications in Advanced Materials and Chemical Biology

Use as a Building Block in Complex Molecular Architectures

1-Ethynyl-4-(methylsulfonyl)benzene serves as a fundamental building block for constructing more elaborate molecular architectures. The terminal alkyne is highly versatile and can participate in a variety of carbon-carbon bond-forming reactions.

A primary application is its use in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the efficient connection of the ethynyl (B1212043) group with aryl or vinyl halides, providing a powerful method for assembling complex aryl-alkyne structures.

Furthermore, the ethynyl group is a key participant in cycloaddition reactions. One of the most significant of these is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the formation of stable 1,4-disubstituted 1,2,3-triazole rings, which are valuable linkers in various chemical applications. The compound can also engage in other metal-promoted cycloadditions, such as Ruthenium(II)-catalyzed reactions with nitrile oxides to yield 3,4,5-trisubstituted isoxazoles.

The role of the compound's functional groups in these synthetic applications is summarized below:

| Functional Group | Role in Synthesis | Key Reactions |

| Terminal Alkyne (-C≡CH) | Reactive site for C-C bond formation and cycloadditions. | Sonogashira Coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Metal-Promoted Cycloadditions. |

| Methylsulfonyl Group (-SO₂CH₃) | Influences the electronic properties and reactivity of the molecule; acts as a meta-director. | Modulates reactivity in coupling and cycloaddition reactions. |

| Benzene (B151609) Ring | Provides a rigid scaffold for building larger structures. | Serves as the core of the molecular building block. |

Polymer and Nanomaterial Synthesis

The distinct structural characteristics of this compound make it an attractive candidate for the development of new functional materials, including polymers and nanomaterials. The rigid aryl-alkyne backbone can be integrated into macromolecular chains, contributing to desirable thermal and mechanical properties.

The presence of the polar methylsulfonyl group can impart specific properties to the resulting materials, such as increased polarity and the potential for hydrogen bonding. These features are particularly relevant in the design of advanced materials for applications that may include nonlinear optics.

Beyond its use as a primary monomer, this compound is well-suited for the chemical modification of existing polymers and materials. The terminal alkyne acts as a "handle" for post-synthesis functionalization, primarily through the highly efficient CuAAC "click" reaction.

This allows for the covalent attachment of the methylsulfonylphenyl moiety onto the surface of nanomaterials or along the backbone of polymer chains that have been pre-functionalized with azide (B81097) groups. Such modifications can be used to tailor the surface properties of materials, for instance, by altering their polarity, solubility, or affinity for other molecules.

Medicinal Chemistry and Biological Applications

In the realm of medicinal chemistry, this compound serves as a valuable scaffold for the synthesis of new chemical entities with potential biological activity. The methylsulfonyl group is a recognized pharmacophore in drug design, known to enhance physicochemical properties and contribute to binding affinity with biological targets.

Derivatives of this compound are candidates for the development of enzyme inhibitors. The core structure can be elaborated using the reactivity of the ethynyl group to build a diverse library of molecules for screening. The sulfonamide functional group, which is structurally related to the methylsulfonyl group, is found in numerous compounds that have shown promise in therapeutic areas such as diabetes. The synthesis of derivatives from this scaffold allows for systematic exploration of structure-activity relationships against various enzyme targets.

The structure of this compound is ideal for the creation of chemical probes to study protein-ligand interactions. The terminal alkyne is a bioorthogonal handle, meaning it does not typically react with biological molecules under physiological conditions but can be specifically targeted with a reaction partner.

By using "click" chemistry, a reporter tag—such as a fluorescent dye or an affinity label like biotin—can be attached to the molecule after it has interacted with its protein target. The sulfonyl group can be part of the pharmacophore that directs the molecule to a specific protein binding site. This approach enables researchers to identify the protein targets of a bioactive compound and to study the dynamics of the interaction.

The compound is a key starting material for creating derivatives with potential pharmacological applications. Its rigid structure and reactive handle allow for the systematic synthesis of new compounds. The CuAAC reaction, for example, produces stable triazole-containing products. The 1,2,3-triazole ring is a well-known bioisostere for the amide bond and is a common feature in many pharmacologically active molecules. Similarly, the ability to form isoxazoles provides access to another class of heterocyclic compounds that are significant in medicinal chemistry.

Application in Radiochemistry and Radiolabeling

The unique structural characteristics of this compound, namely the presence of a terminal alkyne group and a methylsulfonyl moiety, make it a valuable building block in the field of radiochemistry. The terminal alkyne is particularly suited for modern radiolabeling techniques, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific conjugation of the alkyne-containing molecule with an azide-functionalized radiolabeling precursor under mild conditions.

Detailed research has demonstrated the utility of this compound as a precursor in the synthesis of radiolabeled molecules for positron emission tomography (PET), a non-invasive imaging technique that utilizes compounds labeled with positron-emitting radionuclides to visualize and quantify biological processes in vivo. nih.gov The most commonly used radionuclide for PET is fluorine-18 (¹⁸F), owing to its favorable physical and nuclear properties. nih.govnih.gov

A notable application involves the synthesis of a fluorine-18 labeled analog of Valdecoxib, a selective COX-2 inhibitor. In this synthesis, this compound was reacted with a fluorine-18 labeled building block, ¹⁸FBIC, through a copper-catalyzed azide-alkyne cycloaddition reaction. acs.org This reaction resulted in the formation of a ¹⁸F-labeled triazole, successfully incorporating the radioactive isotope into the final molecule. The synthesis afforded the desired radiolabeled product with a radiochemical yield of up to 40%. acs.org This example highlights the role of this compound as a key synthon for creating complex radiotracers. The methylsulfonylphenyl group is a common structural feature in many selective COX-2 inhibitors, making this compound a relevant precursor for developing new PET imaging agents to study inflammation, cancer, and other conditions where COX-2 is overexpressed.

The application of click chemistry in radiolabeling offers several advantages, including high efficiency, mild reaction conditions, and high selectivity, which are crucial when working with short-lived radioisotopes like ¹⁸F. researchgate.netnih.gov The use of this compound in this context underscores its importance in facilitating the development of novel PET radiopharmaceuticals.

Table 1: Research Findings on the Application of this compound in Radiolabeling

| Precursor Compound | Radiolabeling Reaction | Radioisotope | Radiolabeled Product | Radiochemical Yield | Reference |

| This compound | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with ¹⁸FBIC | ¹⁸F | ¹⁸F-labeled analog of Valdecoxib | Up to 40% | acs.org |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The development of environmentally friendly and efficient methods for synthesizing 1-Ethynyl-4-(methylsulfonyl)benzene and its derivatives is a primary area of future research. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions. Modern approaches focus on catalytic processes that minimize waste and energy consumption.

A significant focus is on advancing the Sonogashira coupling reaction, a cornerstone for forming carbon-carbon bonds between terminal alkynes and aryl halides. wikipedia.orgnih.gov Research is directed towards developing more sustainable and efficient protocols. researchgate.netacs.org This includes the use of greener solvents like water, recoverable and reusable heterogeneous catalysts, and even solvent-free conditions through mechanochemistry. acs.orgnih.govmdpi.com The use of non-toxic and inexpensive catalysts, such as those based on iron and cobalt, is also being explored as an alternative to palladium. nih.gov Furthermore, photocatalysis is emerging as a powerful tool for C-H alkynylation, offering a green and efficient route to compounds like this compound under mild conditions. rsc.org The development of single-atom catalysts (SACs) is another promising avenue, as they offer high efficiency and selectivity, contributing to more sustainable chemical synthesis. acs.org

| Synthetic Strategy | Key Features & Advantages | Relevant Research Areas |

| Green Sonogashira Coupling | Use of aqueous media, recoverable catalysts, reduced waste. researchgate.netacs.orgnih.gov | Heterogeneous catalysis, green chemistry. mdpi.com |

| Mechanochemistry | Solvent-free or reduced solvent reactions, energy efficiency. mdpi.com | Green synthesis, solid-state chemistry. |

| Photocatalysis | Mild reaction conditions, use of light as a renewable energy source. rsc.org | Radical chemistry, sustainable catalysis. |

| Alternative Metal Catalysis | Use of earth-abundant and less toxic metals like iron and cobalt. nih.gov | Organometallic chemistry, sustainable catalysis. |